

Preclinical Development of Disobutamide: A Novel Beta-1 Adrenergic Agonist

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Compound of Interest

Compound Name: Disobutamide

Cat. No.: B1670763

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Application Note & Protocols for Researchers

Introduction: **Disobutamide** is a novel chiral catecholamine derivative, structurally related to dobutamine, with potential therapeutic applications in cardiovascular medicine as a beta-1 adrenergic agonist. Its primary mechanism of action is anticipated to be the direct stimulation of β_1 -adrenergic receptors in the heart, leading to an increase in myocardial contractility and cardiac output. These application notes provide a comprehensive framework for the preclinical evaluation of **Disobutamide**, outlining key in vitro and in vivo studies to characterize its pharmacological profile and assess its safety. Dobutamine, a well-established β_1 -agonist, is used as a comparator throughout these protocols to benchmark the performance of **Disobutamide**.

I. Pharmacological Characterization

In Vitro Receptor Binding Affinity

Objective: To determine the binding affinity and selectivity of **Disobutamide** for adrenergic receptor subtypes.

Protocol:

- **Membrane Preparation:** Prepare cell membrane fractions from tissues or cell lines expressing high levels of β_1 (e.g., rat heart), β_2 (e.g., rat lung), α_1 (e.g., rat heart), and α_2 (e.g., human platelets) adrenergic receptors.

- Radioligand Binding Assay:
 - Incubate membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]dihydroalprenolol for β receptors, [3H]prazosin for α_1 receptors).
 - Add increasing concentrations of unlabeled **Disobutamide** or Dobutamine to compete with the radioligand for receptor binding.
 - After incubation, separate bound from free radioligand by rapid filtration.
 - Quantify radioactivity using liquid scintillation counting.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀). Calculate the dissociation constant (K_D) using the Cheng-Prusoff equation.

Data Presentation:

Compound	Receptor Subtype	Tissue/Cell Source	Radioligand	K _D (μM) ^{[1][2]}
Disobutamide	β_1	Rat Heart	[3H]DHA	TBD
β_2	Rat Lung	[3H]DHA	TBD	
α_1	Rat Heart	[3H]Prazosin	TBD	
α_2	Human Platelet	[3H]DHE	TBD	
Dobutamine	β_1	Rat Heart	[3H]DHA	2.5
β_2	Rat Lung	[3H]DHA	25.4	
α_1	Rat Heart	[3H]Prazosin	0.09	
α_2	Human Platelet	[3H]DHE	9.3	

TBD: To Be Determined

In Vitro Functional Assays

Objective: To evaluate the functional effects of **Disobutamide** on cardiac myocytes, including contractility and electrophysiology.

Protocols:

- Isolated Papillary Muscle Assay (Contractility):
 - Isolate papillary muscles from the right ventricle of rabbits.
 - Mount the muscles in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.
 - Stimulate the muscles electrically and record isometric or isotonic contractions.
 - Administer cumulative concentrations of **Disobutamide** or Dobutamine and record changes in the force of contraction.
 - Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
- Patch-Clamp Electrophysiology on Isolated Cardiomyocytes:
 - Isolate ventricular myocytes from adult mouse or rat hearts.
 - Using the whole-cell patch-clamp technique, record action potentials (APs) in current-clamp mode and specific ion channel currents (e.g., L-type Ca²⁺ current) in voltage-clamp mode.
 - Perfuse the cells with increasing concentrations of **Disobutamide** or Dobutamine.
 - Analyze changes in AP parameters (e.g., duration at 50% and 90% repolarization - APD₅₀, APD₉₀) and ion channel characteristics.

Data Presentation:

Parameter	Disobutamide	Dobutamine
In Vitro Contractility (Rabbit Papillary Muscle)		
EC50 for Positive Inotropic Effect (μM)	TBD	~0.3-1.0
In Vitro Electrophysiology (Rodent Ventricular Myocytes)		
Effect on APD90	TBD	Prolongation at higher concentrations
Effect on L-type Ca^{2+} Current	TBD	Increase

TBD: To Be Determined

II. In Vivo Efficacy and Safety Pharmacology

Hemodynamic Assessment in a Rodent Model

Objective: To assess the dose-dependent effects of **Disobutamide** on systemic hemodynamics in a healthy rat model.

Protocol:

- Anesthetize male Sprague-Dawley rats.
- Catheterize the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
- Record baseline hemodynamic parameters, including heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
- Administer increasing intravenous doses of **Disobutamide** or Dobutamine.
- Continuously monitor and record hemodynamic parameters throughout the infusion.

- In a separate cohort, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

Data Presentation:

Dose (µg/kg/min)	Compound	Change in HR (bpm)	Change in SBP (%)	Change in DBP (%)
5	Disobutamide	TBD	TBD	TBD
10	TBD	TBD	TBD	
20	TBD	TBD	TBD	
5	Dobutamine	Increase	Increase	Variable
10	Increase	Increase	Variable	
20	Significant Increase	Significant Increase	Variable	

TBD: To Be Determined. Dobutamine data is generalized from literature.

Cardiac Function in a Large Animal Model of Heart Failure

Objective: To evaluate the efficacy of **Disobutamide** in improving cardiac function in a clinically relevant large animal model of heart failure.

Protocol:

- Induce heart failure in a large animal model (e.g., canine model with coronary microembolization or rapid pacing).
- Characterize the heart failure phenotype through hemodynamic monitoring and echocardiography.
- Administer an intravenous infusion of **Disobutamide** or Dobutamine at various doses.

- Measure key parameters of cardiac performance, including cardiac output (CO), stroke volume (SV), left ventricular end-diastolic pressure (LVEDP), and systemic vascular resistance (SVR).

Data Presentation:

Parameter	Baseline (Heart Failure)	Disobutamide (TBD dose)	Dobutamine (10 µg/kg/min)[3][4]
Cardiac Output (L/min)	Decreased	TBD	Increased
Stroke Volume (mL)	Decreased	TBD	Increased
LVEDP (mmHg)	Increased	TBD	Decreased
Systemic Vascular Resistance (mmHg/L/min)	Increased	TBD	Decreased

TBD: To Be Determined

III. Toxicology

Acute Toxicity

Objective: To determine the median lethal dose (LD50) of **Disobutamide**.

Protocol:

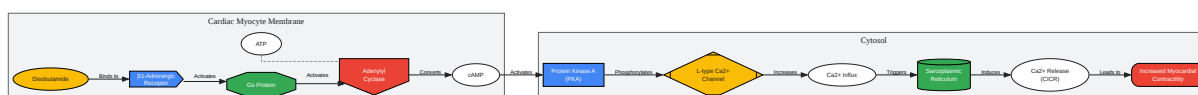
- Administer single escalating doses of **Disobutamide** via intravenous and oral routes to groups of mice and rats.
- Observe the animals for signs of toxicity and mortality over a 14-day period.
- Calculate the LD50 using appropriate statistical methods.

Data Presentation:

Species	Route	Disobutamide LD50 (mg/kg)	Dobutamine LD50 (mg/kg)[5]
Mouse	Intravenous	TBD	64.8 (Male) / 73.2 (Female)
Rat	Intravenous	TBD	Data not readily available
Mouse	Oral	TBD	Data not readily available
Rat	Oral	TBD	Data not readily available

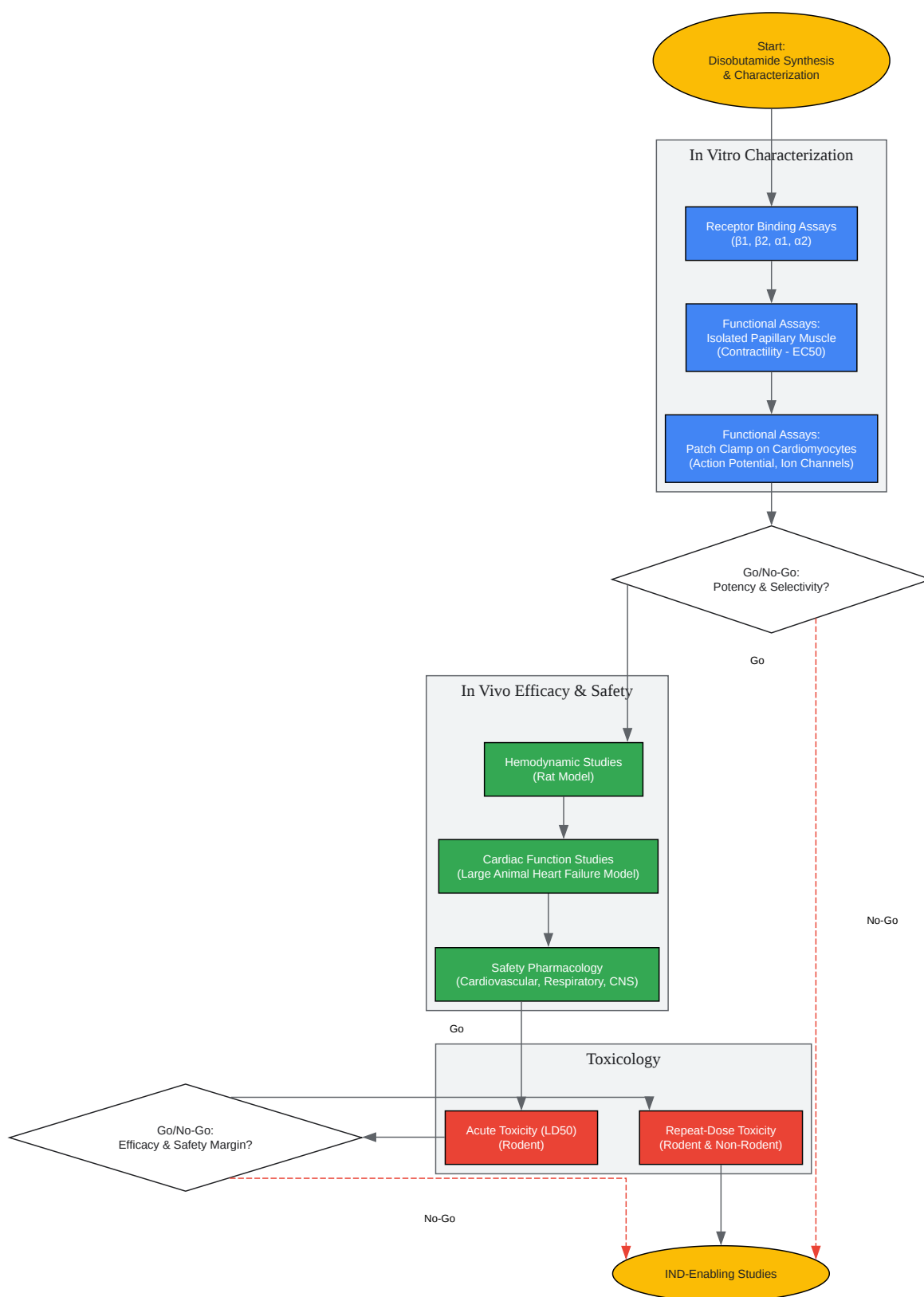
TBD: To Be Determined

IV. Visualizations



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Disobutamide Signaling Pathway



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Preclinical Experimental Workflow

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